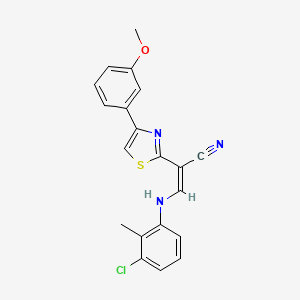

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound “(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and an amino-linked 3-chloro-2-methylphenyl moiety. Its Z-configuration is critical, as stereochemistry influences molecular interactions and biological activity. The molecular formula is C₂₀H₁₅ClN₄OS, with an average mass of approximately 394.87 g/mol (inferred from and related analogs).

Properties

IUPAC Name |

(Z)-3-(3-chloro-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c1-13-17(21)7-4-8-18(13)23-11-15(10-22)20-24-19(12-26-20)14-5-3-6-16(9-14)25-2/h3-9,11-12,23H,1-2H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFVZONVDHMYOE-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound featuring both thiazole and aromatic moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound can be represented by the following structural formula:

- Molecular Formula : C20H18ClN3OS

- SMILES : C=C(C(=N)N(C1=CC(=C(C=C1)Cl)C)C(=C(C2=CC(=C(C=C2)OC)S))N)

Biological Activity Overview

The biological activity of this compound is primarily attributed to its thiazole and aromatic components, which have been linked to various pharmacological effects.

1. Anticancer Activity

Thiazole derivatives are recognized for their anticancer properties. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting that our compound may also possess similar anticancer potential .

2. Antimicrobial Effects

Compounds with thiazole and aromatic structures have demonstrated notable antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL for related compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group in the structure enhances this antimicrobial activity due to its electron-donating properties, which improve binding affinity to microbial targets .

3. Urease Inhibition

Urease inhibitors are crucial in treating conditions like urinary tract infections. The incorporation of a chloro group in the phenyl ring has been shown to enhance urease inhibitory activity in related compounds. For instance, derivatives with similar structural features have exhibited promising urease inhibition, making it plausible that our compound may also act as an effective urease inhibitor .

Structure-Activity Relationship (SAR)

A thorough understanding of the SAR can guide further development of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Enhances cytotoxicity and antimicrobial activity |

| Methoxy Group | Increases binding affinity and potency against microbes |

| Thiazole Moiety | Contributes to anticancer properties |

| Acrylonitrile Group | Potentially enhances overall biological efficacy |

Case Studies

- Anticancer Efficacy : A study on thiazole derivatives demonstrated that compounds with similar structures exhibited significant growth inhibition in HT29 colon cancer cells, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . This suggests that our compound could be tested for similar efficacy.

- Antimicrobial Testing : In vitro testing of related thiazole compounds showed effective bactericidal activity against resistant strains of bacteria, indicating a potential role for our compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring or aryl groups. Notable examples include:

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile Molecular Formula: C₁₉H₁₃ClN₄O₂S (). Key Difference: The 4-nitrophenyl group replaces the 3-methoxyphenyl substituent. This may reduce solubility but enhance reactivity in electrophilic environments.

3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Key Difference: A dimethylamino group replaces the 3-chloro-2-methylphenylamino moiety, and the thiazole is substituted with phenyl (). Impact: The dimethylamino group increases basicity, which could enhance solubility in polar solvents.

(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

- Key Difference : A benzo[b]thiophene replaces the thiazole, and the aryl group is 3,4-dimethoxyphenyl ().

- Impact : The fused aromatic system (benzo[b]thiophene) may enhance π-π stacking interactions, while additional methoxy groups could improve binding to targets with polar residues.

Physicochemical Properties

A comparative analysis of molecular weights, polarities, and solubilities is summarized below:

Notes:

- The target compound’s chloro and methoxy groups balance hydrophobicity and polarity, favoring membrane permeability.

- Nitro-substituted analogs exhibit higher molecular weights and LogP values, suggesting reduced aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.